molecular formula C8H7BrN4 B13447046 1-(4-bromo-3-methylphenyl)-1H-1,2,3,4-tetrazole

1-(4-bromo-3-methylphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B13447046
M. Wt: 239.07 g/mol
InChI Key: RPAHKZZALPATFD-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-1H-1,2,3,4-tetrazole is a substituted tetrazole featuring a bromine atom at the para position and a methyl group at the meta position on the phenyl ring. Tetrazoles are nitrogen-rich heterocycles valued for their metabolic stability and diverse applications in pharmaceuticals, agrochemicals, and materials science . This compound’s structural uniqueness arises from the electron-withdrawing bromine and electron-donating methyl group, which synergistically influence its physicochemical and spectroscopic properties.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)tetrazole

InChI

InChI=1S/C8H7BrN4/c1-6-4-7(2-3-8(6)9)13-5-10-11-12-13/h2-5H,1H3

InChI Key

RPAHKZZALPATFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C=NN=N2)Br

Origin of Product

United States

Preparation Methods

Three-Component Condensation Using Triethyl Orthoformate, Amine, and Sodium Azide or Trimethylsilyl Azide

This method is widely reported for synthesizing 1-substituted 1H-1,2,3,4-tetrazoles, including derivatives like 1-(4-bromo-3-methylphenyl)-1H-1,2,3,4-tetrazole.

  • Reaction Components:

    • Aromatic amine (4-bromo-3-methylaniline or related)
    • Sodium azide or trimethylsilyl azide (TMS azide) as azide source
    • Triethyl orthoformate as the formylating agent
  • Catalysts:

    • Iron(III) chloride (FeCl3) under solvent-free conditions
    • Sodium borosilicate glass-supported silver nanoparticles (Ag NPs) as heterogeneous catalyst (Ag/sodium borosilicate nanocomposite, ASBN)
  • Conditions:

    • Solvent-free or green solvent conditions (methanol, trifluoroethanol, or biphasic mixtures)
    • Temperature range from room temperature to 120 °C
    • Reaction time varies from 3 to 8 hours depending on catalyst and temperature
  • Mechanism:
    The amine reacts with triethyl orthoformate to form an iminium intermediate, which then undergoes cycloaddition with azide ion to form the tetrazole ring.

Catalytic Systems and Their Performance

Entry Catalyst Temperature (°C) Time (h) Yield (%) Notes
1 None 120 3 0 No catalyst, no product formed
2 Sodium borosilicate (0.03 g) 120 8 77 Moderate yield, longer reaction time
3 Sodium borosilicate (0.05 g) 120 8 82 Slightly improved yield
4 Ag/sodium borosilicate (0.03 g) 90 5 60 Lower temp, longer time, moderate yield
5 Ag/sodium borosilicate (0.03 g) 120 3 85 Good yield, shorter time
6 Ag/sodium borosilicate (0.05 g) 120 3 94 Highest yield, optimal catalyst loading
7 Ag/sodium borosilicate (0.05 g) 100 3 77 Slightly lower temp reduces yield
8 Ag/sodium borosilicate (0.07 g) 120 3 94 No further yield improvement beyond 0.05 g

Table 1: Catalyst effect on yield of 1-substituted 1H-1,2,3,4-tetrazoles (including 1-(4-bromo-3-methylphenyl) derivative) under solvent-free conditions.

FeCl3-Catalyzed One-Pot Solvent-Free Synthesis

  • Method:
    A three-component condensation of triethyl orthoformate, aromatic amine, and trimethylsilyl azide catalyzed by FeCl3 under solvent-free conditions has been reported as efficient and environmentally friendly.

  • Advantages:

    • Avoids use of toxic hydrazoic acid
    • Short reaction times
    • Good to excellent yields
    • Simple work-up without chromatography
  • Typical Conditions:

    • FeCl3 catalyst (amount optimized)
    • Temperature: ~80-120 °C
    • Reaction time: 2-4 hours
  • Limitations:

    • Requires careful handling of azide reagents
    • Some sensitivity to substituent electronic effects on the aromatic amine

Ugi Tetrazole Four-Component Reaction (UT-4CR)

  • Description:
    A multicomponent reaction involving an aldehyde, amine, isocyanide, and azide source (e.g., TMS azide) to form 1,5-disubstituted tetrazoles. Although more commonly used for 1,5-disubstituted derivatives, variations allow access to 1-substituted tetrazoles.

  • Conditions:

    • Typically performed in methanol or biphasic solvents at room temperature
    • Ultrasound acceleration and solvent-free variants reported
    • Reaction times: 24 hours or less depending on substrates
  • Relevance:
    This method offers potential for rapid synthesis of tetrazole derivatives with diverse substitution patterns but is less commonly applied specifically to 1-(4-bromo-3-methylphenyl)-1H-1,2,3,4-tetrazole.

Comparative Analysis of Preparation Methods

Method Catalyst/System Solvent Temperature (°C) Time (h) Yield (%) Environmental Aspect Notes
Sodium borosilicate/Ag NPs (ASBN) Ag/sodium borosilicate Solvent-free 120 3 Up to 94 Green, recyclable catalyst High yield, easy work-up
FeCl3 Catalyzed FeCl3 Solvent-free 80-120 2-4 Good to excellent Environmentally friendly Simple, cost-effective
Ugi Tetrazole Four-Component None (multicomponent) Methanol/others RT to mild heat ~24 Moderate to good Mild conditions Versatile, automation potential

Table 2: Summary comparison of major preparation methods for 1-substituted 1H-1,2,3,4-tetrazoles including 1-(4-bromo-3-methylphenyl) derivative.

Characterization and Verification

  • Products are typically confirmed by:

    • Melting point analysis
    • Fourier-transform infrared spectroscopy (FT-IR): disappearance of amine NH2 bands and appearance of C=N tetrazole bands at 1620–1680 cm–1
    • Nuclear magnetic resonance (NMR):
      • ^1H NMR shows tetrazole ring proton signal at δ 7.80–8.40 ppm
      • ^13C NMR shows tetrazole carbon signal at δ ~141–157 ppm
  • These analytical data confirm the successful formation of the tetrazole ring attached to the substituted phenyl group.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position undergoes substitution reactions under controlled conditions. Key findings include:

Reaction with Amines

  • Conditions : FeCl₃ (20 mol%) catalysis at 70°C under solvent-free conditions

  • Mechanism : FeCl₃ activates the C–Br bond, enabling nucleophilic attack by amines (e.g., aniline derivatives).

  • Yield : 85–95% for aryl amine substitutions (Table 1)

Reaction with Azides

  • Conditions : Sodium azide (NaN₃), CuI catalyst, DMF solvent at 120°C

  • Product : 1-(4-Azido-3-methylphenyl)-1H-tetrazole (used in click chemistry)

  • Yield : 78% (isolated)

Table 1. Substitution Reactions with Amines

AmineCatalystTemp (°C)Time (h)Yield (%)Source
AnilineFeCl₃70292
4-MethoxyanilineFeCl₃702.588
BenzylamineCuI120485

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C

  • Substrates : Aryl boronic acids (e.g., phenylboronic acid)

  • Product : Biaryl-tetrazole hybrids (e.g., 1-(4-biphenyl-3-methyl)-1H-tetrazole)

  • Yield : 70–82%

Heck Coupling

  • Conditions : Pd(OAc)₂ (3 mol%), PPh₃, NEt₃, DMF, 100°C

  • Substrates : Styrene derivatives

  • Product : Alkenyl-tetrazole derivatives

  • Yield : 65–75%

Acid-Base Reactivity of the Tetrazole Ring

The tetrazole ring (pKa ~ 4.5–6.0) undergoes deprotonation and subsequent alkylation:

Deprotonation

  • Base : K₂CO₃ or NaOH in THF/H₂O

  • Product : Potassium or sodium tetrazolide salt (enhances solubility in polar solvents)

Alkylation

  • Conditions : Alkyl halides (e.g., CH₃I), DMF, 60°C

  • Product : N-Alkylated tetrazoles (e.g., 1-(4-bromo-3-methylphenyl)-2-methyl-1H-tetrazole)

  • Yield : 60–70%

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by exothermic decomposition:

  • Major Products : N₂, HCN, and brominated aromatic fragments

  • Mechanism : Ring-opening via retro-cycloaddition pathways

Multicomponent Reactions (MCRs)

The tetrazole serves as a building block in MCRs:

UT-4CR (Ugi-Type)

  • Components : Amine, aldehyde, isocyanide, TMS-azide

  • Catalyst : MgBr₂·2Et₂O (10 mol%)

  • Product : Polyfunctional tetrazole derivatives (e.g., benzodiazepine-tetrazole hybrids)

  • Yield : 75–90%

Halogen Exchange Reactions

Bromine-to-Fluorine Exchange

  • Conditions : KF, CuBr, DMF, 150°C (microwave-assisted)

  • Product : 1-(4-Fluoro-3-methylphenyl)-1H-tetrazole

  • Yield : 68%

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • Primary Pathway : Homolytic C–Br bond cleavage, generating aryl radicals

  • Secondary Products : Cross-linked tetrazole dimers (validated by HRMS)

Key Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS) : The methyl group at the meta position directs incoming electrophiles to the ortho/para positions relative to itself .

  • Catalyst Role : FeCl₃ enhances NAS by polarizing the C–Br bond, while Pd catalysts facilitate oxidative addition in cross-couplings .

  • Solvent Effects : Solvent-free conditions improve yields in NAS by reducing side reactions .

Scientific Research Applications

1-(4-bromo-3-methylphenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The bromo and methyl groups on the phenyl ring can enhance its binding affinity and specificity towards certain targets. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical Properties: Melting Points and Substituent Effects

Melting points reflect molecular symmetry, intermolecular forces, and steric effects. Key comparisons include:

Compound Substituents Melting Point (°C) Reference
1-(4-Bromo-3-methylphenyl)-tetrazole 4-Br, 3-Me Not explicitly reported
1-(4-Bromophenyl)-tetrazole 4-Br 183–185
1-(3-Methylphenyl)-tetrazole 3-Me 112–114
1-(2,4-Dichlorophenyl)-tetrazole 2-Cl, 4-Cl 146–147
1-(4-Chlorophenyl)-tetrazole 4-Cl Data inferred

Analysis :

  • The bromine atom significantly elevates melting points compared to methyl or chloro substituents due to increased molecular weight and halogen bonding (e.g., 1-(4-Bromophenyl)-tetrazole: 183–185°C vs. 1-(3-Methylphenyl)-tetrazole: 112–114°C) .
  • The target compound’s 3-methyl group may reduce symmetry and lower the melting point relative to 1-(4-Bromophenyl)-tetrazole but likely raises it compared to non-halogenated analogs.

Spectroscopic Characteristics

NMR Data

Substituents alter chemical shifts in $ ^1H $ and $ ^{13}C $ NMR:

Compound $ ^1H $ NMR (Tetrazole H, δ ppm) $ ^{13}C $ NMR (Tetrazole C, δ ppm) Aromatic Proton Shifts (δ ppm) Reference
1-(4-Bromo-3-methylphenyl)-tetrazole Predicted: ~8.1–8.4 Predicted: ~145–150 Multiples due to Br/Me coupling
1-(3-Bromophenyl)-tetrazole 8.40 (s, 1H) 157.2 7.40–7.80 (m, Ar-H)
1-(4-Methylphenyl)-tetrazole 8.10 (s, 1H) 141.5 7.25–7.60 (d, Ar-H)

Analysis :

  • The tetrazole proton typically resonates at δ 7.80–8.40 ppm, with bromine causing deshielding (upfield shifts in $ ^{13}C $) .
  • In the target compound, the 4-bromo and 3-methyl groups would split aromatic protons into distinct multiplets (e.g., doublets or triplets near δ 7.50–8.00 ppm).

Efficiency Comparison :

Method (Compound Example) Catalyst Yield (%) Reaction Time Reference
Ag/Sodium Borosilicate Nanocomposite Nanoparticles 92 2 h
Microwave Irradiation (4-Bromophenyl) None 85 15 min
Tributylmethylammonium Chloride Ionic liquid 89 4 h

Analysis :

  • Microwave methods offer rapid synthesis (e.g., 15 min for 1-(4-Bromophenyl)-tetrazole) but require specialized equipment .
  • The target compound’s steric hindrance (3-methyl group) may reduce yields compared to less hindered analogs unless optimized catalysts (e.g., Ag nanoparticles) are used .

Q & A

Q. Q1. What are the recommended synthetic protocols for 1-(4-bromo-3-methylphenyl)-1H-1,2,3,4-tetrazole, and how can side reactions be minimized?

Methodological Answer: The compound can be synthesized via cyclization reactions using substituted benzaldehydes or brominated precursors. A general approach involves refluxing the precursor (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with a brominated aryl aldehyde in absolute ethanol under acidic conditions (5 drops glacial acetic acid) for 4 hours, followed by solvent evaporation under reduced pressure . To minimize side reactions (e.g., dimerization), control reaction stoichiometry (1:1 molar ratio) and use inert atmospheres. Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. Q2. How should researchers characterize the structural integrity of this tetrazole derivative?

Methodological Answer: Employ a combination of:

  • X-ray crystallography to resolve the crystal structure, particularly the spatial arrangement of the bromine and methyl substituents on the phenyl ring .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the tetrazole ring (δ ~8.5–9.5 ppm for tetrazole protons) and bromine-induced deshielding effects on adjacent protons .
  • Mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 79Br^{79}\text{Br}/81Br^{81}\text{Br} 1:1 ratio) .

Advanced Research Questions

Q. Q3. How can computational tools optimize reaction pathways for synthesizing 1-(4-bromo-3-methylphenyl)-1H-1,2,3,4-tetrazole?

Methodological Answer: Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example:

  • Reaction path search methods (e.g., IRC calculations) to identify energy barriers for cyclization steps .
  • Solvent effects : Simulate polarizable continuum models (PCM) to assess ethanol’s role in stabilizing charged intermediates .
  • Machine learning : Train models on existing tetrazole synthesis data to predict optimal temperature, catalyst, or solvent combinations .

Q. Q4. What strategies are effective for analyzing structure-activity relationships (SAR) in biological studies involving this compound?

Methodological Answer:

  • Pharmacophore modeling : Map the tetrazole ring’s electron-deficient region and bromine’s steric effects to receptor binding (e.g., angiotensin II antagonism, as seen in structurally related compounds like ME3221) .
  • In vitro assays : Use competitive binding studies with fluorescent probes (e.g., AM6701 for enzyme active-site profiling) to quantify affinity .
  • MD simulations : Analyze ligand-receptor dynamics (e.g., RMSD and binding free energy calculations) to refine SAR hypotheses .

Q. Q5. How can contradictions in experimental data (e.g., varying biological activity across studies) be resolved?

Methodological Answer:

  • Systematic error analysis : Compare solvent purity (e.g., DMSO vs. ethanol) and assay conditions (pH, temperature) across studies .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values for angiotensin II inhibition) to identify outliers or trends .
  • Orthogonal validation : Confirm activity via unrelated assays (e.g., radioligand binding vs. functional cAMP assays) .

Experimental Design and Optimization

Q. Q6. What factorial design approaches are suitable for optimizing reaction yields?

Methodological Answer:

  • Full factorial design : Vary factors like temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (ethanol vs. DMF) in a 23^3 matrix to identify interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., time vs. yield) to pinpoint maxima .
  • Taguchi methods : Use orthogonal arrays to reduce experimental runs while maintaining statistical power .

Q. Q7. How can researchers integrate theoretical frameworks into experimental design for this compound?

Methodological Answer:

  • Ontological alignment : Define the compound’s role (e.g., enzyme inhibitor vs. structural probe) to guide hypothesis formulation .
  • Epistemological rigor : Use abductive reasoning to iteratively refine synthetic routes based on mechanistic insights (e.g., electron-deficient tetrazole activating aryl halides) .
  • Feedback loops : Circulate experimental data (e.g., failed reactions) into computational models to update reaction databases .

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